Quinabactin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mimicking ABA Effects

Quinabactin shares some structural similarities with ABA, a crucial plant hormone involved in regulating various stress responses, including drought tolerance. Studies have shown that quinabactin can mimic some of ABA's effects in plants. For instance, research published in the Journal of Experimental Botany demonstrated that quinabactin application increased abscisic acid (ABA) accumulation in plants [1]. This suggests quinabactin might activate similar pathways as ABA, potentially leading to enhanced drought resistance.

Source

[1] Han, S., Lee, Y., Park, E. J., & Min, K. W. (2014). Quinabactin, a selective agonist for abscisic acid signaling in plants. Journal of Experimental Botany, 65(18), 4451-4464. ()

Studying ABA Signaling Pathways

Quinabactin's ability to mimic ABA makes it a valuable tool for researchers studying ABA signaling pathways in plants. Scientists can utilize quinabactin to identify genes and proteins involved in ABA responses. For example, research using a yeast two-hybrid screen with quinabactin helped identify proteins that interact with ABA receptors, providing insights into the complex mechanisms of ABA signaling [2].

Source

[2] Umezawa, T., Nakashima, C., Yoshida, S., Endo, M., Fujita, Y., Shinozaki, K., & Yamaguchi-Shinozaki, K. (2009). Drought stress sensing and signaling in plants. Annual Review of Plant Biology, 60, 193-219. ()

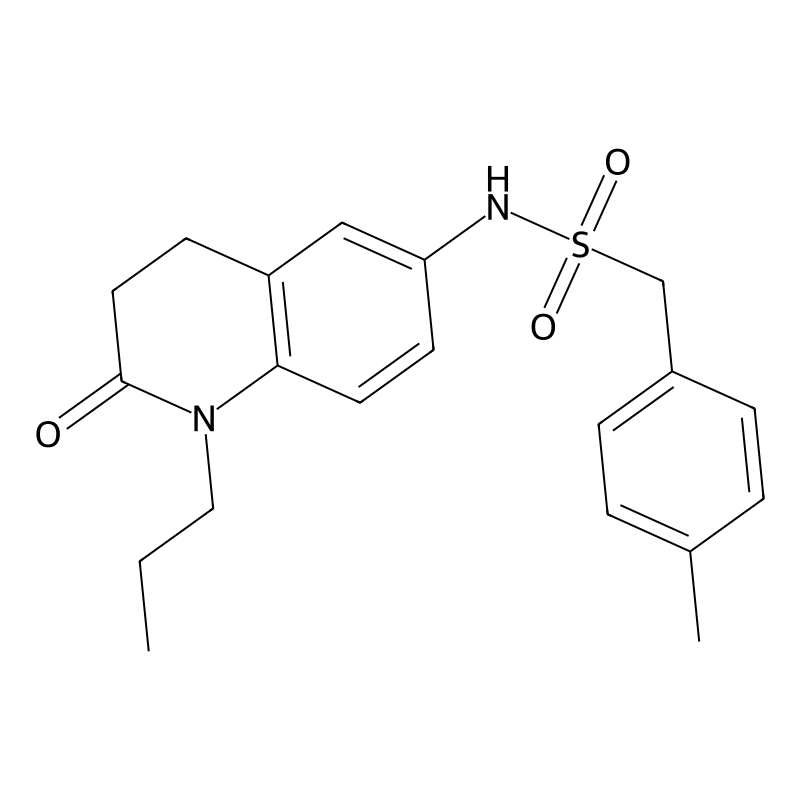

Quinabactin is a synthetic compound that acts as an agonist for abscisic acid receptors, primarily influencing plant responses to environmental stressors, particularly drought. It mimics the natural hormone abscisic acid, which plays a crucial role in regulating various physiological processes in plants, including stomatal closure and seed germination. Quinabactin's chemical structure includes a sulfonamide linkage and a bicyclic ring system, which are essential for its interaction with abscisic acid receptors, specifically the pyrabactin resistance-like (PYL) proteins. Its ability to induce ABA-like effects in vegetative tissues makes it a significant compound in agricultural biotechnology aimed at enhancing drought tolerance in crops .

Interaction with Abscisic Acid Receptors

Quinabactin, a dihydroquinolinone sulfonamide compound, exerts its biological effects through selective interaction with pyrabactin resistance 1/pyrabactin resistance 1-like/regulatory component of abscisic acid receptor family proteins [1] [2]. This synthetic abscisic acid agonist was identified through high-throughput screening of approximately 57,000 compounds for their ability to activate different abscisic acid receptors [1].

Binding Affinity to Dimeric pyrabactin resistance 1 Receptors (pyrabactin resistance 1, pyrabactin resistance 1-like 1, pyrabactin resistance 1-like 2)

Quinabactin demonstrates preferential activation of dimeric abscisic acid receptors with submicromolar half maximal inhibitory concentration values [1] [3]. Comprehensive receptor-mediated protein phosphatase 2C inhibition assays revealed that quinabactin activates pyrabactin resistance 1, pyrabactin resistance 1-like proteins 1-3, and pyrabactin resistance 1-like 5 with submicromolar half maximal inhibitory concentration values and displays substantially higher activity at dimeric receptor sites [1] [4].

| Receptor | Abscisic Acid Half Maximal Inhibitory Concentration (nM) | Quinabactin Half Maximal Inhibitory Concentration (nM) | Receptor Type |

|---|---|---|---|

| pyrabactin resistance 1 | 111 | 85 | Dimeric |

| pyrabactin resistance 1-like 1 | 231 | 279 | Dimeric |

| pyrabactin resistance 1-like 2 | 39 | 211 | Dimeric |

| pyrabactin resistance 1-like 3 | 16 | 935 | Monomeric |

| pyrabactin resistance 1-like 5 | 18 | 121 | Monomeric |

The binding affinity data demonstrate that quinabactin exhibits stronger activity toward pyrabactin resistance 1 compared to endogenous abscisic acid, with an half maximal inhibitory concentration value of 85 nanomolar versus 111 nanomolar for abscisic acid [4]. Similarly, quinabactin shows enhanced potency at pyrabactin resistance 1-like 1, functioning as a stronger agonist than abscisic acid at these dimeric receptor sites [1] [3].

The crystal structure of pyrabactin resistance 1-like 2-quinabactin-protein phosphatase 2C complex solved at 1.98-Å resolution provides detailed insights into the molecular basis of this binding affinity [1] [5]. Quinabactin binds within the ligand-binding pocket of pyrabactin resistance 1-like 2 and induces a closed gate arrangement that is nearly indistinguishable from previous pyrabactin resistance 1-like 2 ternary complexes [6].

Inhibition of Clade A protein phosphatase 2C Phosphatases

Quinabactin functions as an effective inhibitor of clade A type 2C protein phosphatases through its interaction with abscisic acid receptors [1] [2]. The mechanism involves quinabactin binding to pyrabactin resistance 1-like receptors, which stabilizes them in a conformation that inhibits clade A type 2C protein phosphatases, leading to downstream sucrose-non-fermenting-1-related protein kinase 2 kinase activation [1] [2].

The pyrabactin resistance 1-like 2-quinabactin-Homolog of abscisic acid-insensitive 1 X-ray crystal structure reveals that quinabactin forms a hydrogen bond with the receptor/protein phosphatase 2C "lock" hydrogen bond network, a structural feature absent in pyrabactin-receptor/protein phosphatase 2C complexes [1] [7] [5]. This critical hydrogen bonding interaction distinguishes quinabactin from pyrabactin and contributes to its enhanced bioactivity and broader receptor spectrum activity [1].

The carbonyl group of quinabactin mimics that of abscisic acid to form a water-mediated hydrogen bond with the tryptophan 385 tryptophan lock from Homolog of abscisic acid-insensitive 1 in the complex [8]. This interaction is essential for maintaining the closed conformation of the receptor gate and latch loops, which is required for effective protein phosphatase 2C inhibition [8]. The conserved tryptophan residue in protein phosphatase 2C inserts into the pyrabactin resistance 1-like ligand-binding pocket and forms water-mediated hydrogen bonds with quinabactin, which locks the compound in the pyrabactin resistance 1-like pocket [9].

Downstream Signaling Pathways

Activation of sucrose-non-fermenting-1-related protein kinase 2 Kinases

The inhibition of clade A protein phosphatase 2C phosphatases by quinabactin-bound abscisic acid receptors leads to the activation of sucrose-non-fermenting-1-related protein kinase 2 kinases, which are key regulators of abscisic acid signaling pathways [1] [10]. This activation occurs through a well-characterized mechanism where protein phosphatase 2C enzymes normally maintain sucrose-non-fermenting-1-related protein kinase 2 kinases in an inactive state through enzymatic dephosphorylation and physical interaction [11] [12].

Under quinabactin treatment, the formation of pyrabactin resistance 1-like-quinabactin-protein phosphatase 2C complexes prevents protein phosphatase 2C from interacting with and dephosphorylating sucrose-non-fermenting-1-related protein kinase 2 kinases [1] [13]. This release from inhibition allows sucrose-non-fermenting-1-related protein kinase 2 kinases to undergo autophosphorylation and achieve full catalytic activity [10] [11].

The activation of sucrose-non-fermenting-1-related protein kinase 2 kinases by quinabactin has been directly demonstrated using genetically encoded reporters for sucrose-non-fermenting-1-related protein kinase 2 kinase activity [10]. These studies showed that quinabactin rapidly increases Förster resonance energy transfer efficiency in guard cells, providing direct experimental evidence of sucrose-non-fermenting-1-related protein kinase 2 activation [10].

Research using quintuple/sextuple abscisic acid receptor mutants has shown that quinabactin-induced sucrose-non-fermenting-1-related protein kinase 2 activation requires the presence of dimeric abscisic acid receptors [10]. The effects of quinabactin are nearly abolished in pyrabactin resistance 1/pyrabactin resistance 1-like 1/pyrabactin resistance 1-like 2/pyrabactin resistance 1-like 4 quadruple mutants, indicating that the residual monomeric receptor activity is insufficient for quinabactin action [1] [3].

Regulation of Stomatal Closure and Water Retention

Quinabactin treatment elicits guard cell closure, suppresses water loss, and promotes drought tolerance in adult Arabidopsis thaliana and soybean plants [1] [2]. The compound functions by activating the same molecular pathways that control stomatal aperture during natural drought stress responses [13] [14].

The mechanism of quinabactin-induced stomatal closure involves the activation of sucrose-non-fermenting-1-related protein kinase 2 kinases, which subsequently phosphorylate and activate various ion channels and transporters in guard cells [13] [14]. Specifically, activated sucrose-non-fermenting-1-related protein kinase 2.6/open stomata 1 stimulates slow anion channel 1 anion channels and inhibits potassium channel in Arabidopsis thaliana 1 potassium channels, leading to ion efflux and subsequent loss of turgor pressure in guard cells [13] [14].

The signaling cascade also involves the production of reactive oxygen species through nicotinamide adenine dinucleotide phosphate oxidase activation, which contributes to the stomatal closure response [13]. Additionally, quinabactin treatment activates calcium-dependent signaling pathways that enhance the stomatal closure response through calcium-dependent protein kinases [13].

Water retention studies demonstrate that quinabactin applications significantly reduce transpiration rates in treated plants compared to controls [1] [15]. Thermal imaging analyses reveal that quinabactin-treated plants show elevated leaf temperatures, indicating reduced transpiration and enhanced water conservation [16]. These physiological changes translate into improved plant survival under drought conditions, with quinabactin-treated plants maintaining higher water content and exhibiting reduced wilting symptoms during water stress [1] [15].

Comparative Efficacy with Endogenous Abscisic Acid and Pyrabactin

Transcriptional Response Correlation

The transcriptional responses induced by quinabactin show remarkably high correlation with those induced by abscisic acid treatments [1] [3]. Microarray analyses using Arabidopsis thaliana 1 arrays revealed a strong linear correlation coefficient of 0.90 between the transcriptional responses induced by abscisic acid and quinabactin, compared to minimal correlation (correlation coefficient = 0.12) between abscisic acid and pyrabactin [1] [3].

| Comparison | Correlation Coefficient (r) | Biological Significance |

|---|---|---|

| Abscisic Acid vs Quinabactin | 0.90 | Strong correlation |

| Abscisic Acid vs Pyrabactin | 0.12 | Minimal correlation |

These findings demonstrate that quinabactin is able to induce a transcriptional response highly similar to abscisic acid at both global and cell-type levels of resolution, despite its activity on only a subset of abscisic acid receptors [1] [3]. Quantitative reverse transcription polymerase chain reaction analyses support these microarray data, confirming that quinabactin effectively activates abscisic acid-responsive gene expression programs [1] [3].

Phenotypic Rescue Capabilities

The effects of quinabactin are sufficiently similar to those of abscisic acid that it is able to rescue multiple phenotypes observed in the abscisic acid-deficient mutant abscisic acid 2 [1]. This mutant possesses approximately 80% lower basal abscisic acid levels compared to wild-type and is unable to substantially increase abscisic acid levels in response to water deficit [1].

Exogenous quinabactin applications can complement the growth and transpiration phenotypes observed in the abscisic acid 2 genotype, demonstrating that activating a restricted set of receptors is sufficient to mimic abscisic acid's major physiological effects associated with seed germination and vegetative growth and stress response [1]. This rescue capability highlights the functional equivalence of quinabactin to endogenous abscisic acid in mediating essential plant stress responses.

Structural and Functional Distinctions from Pyrabactin

Quinabactin differs significantly from pyrabactin in both structural features and biological activity [1] [17]. While both compounds are sulfonamides, quinabactin's dihydroquinolinone ring system enables deeper positioning of the sulfonamide linkage compared to pyrabactin's naphthalene ring system [1]. This structural difference allows quinabactin's dihydroquinolinone oxygen to interact with the tryptophan lock hydrogen bonding network, a feature absent in pyrabactin-receptor/protein phosphatase 2C complexes [1].

| Compound | Primary Target | Vegetative Activity | Structural Feature |

|---|---|---|---|

| Quinabactin | Dimeric receptors (pyrabactin resistance 1, pyrabactin resistance 1-like 1, pyrabactin resistance 1-like 2) | High | Hydrogen bond with lock network |

| Pyrabactin | Limited to pyrabactin resistance 1 and pyrabactin resistance 1-like 1 | Low | No hydrogen bond with lock network |

The enhanced bioactivity of quinabactin compared to pyrabactin is evidenced by its ability to trigger substantial responses in vegetative tissues, whereas pyrabactin fails to trigger substantial responses in vegetative tissues in Arabidopsis thaliana [1] [2]. This difference is attributed to quinabactin's broader receptor spectrum activity and its ability to form more abscisic acid-like binding interactions with dimeric receptors [1].

- There is limited information available on the specific safety hazards of Quinabactin.

- As a new synthetic compound, further research is needed to determine its potential toxicity and environmental impact [].

Limitations and Future Research

- While Quinabactin shows promise in enhancing drought tolerance in some plants like Arabidopsis and soybean [], research suggests it may not be effective in all crops, such as wheat [].

- Further studies are needed to assess its efficacy across various plant species and develop safe application methods for agricultural use.

Quinabactin undergoes several key chemical interactions that facilitate its biological activity:

- Binding to PYL Proteins: Quinabactin binds to the ligand-binding pocket of PYL proteins, promoting the formation of a stable complex with type 2C protein phosphatases (PP2Cs). This interaction mimics the natural binding of abscisic acid, leading to downstream signaling events that enhance plant stress responses .

- Hydrogen Bond Formation: The compound forms critical hydrogen bonds with specific residues in the PYL proteins, such as Trp385 and Asn173. These interactions stabilize the receptor-ligand complex and are essential for the activation of ABA signaling pathways .

Quinabactin exhibits several significant biological activities:

- Drought Tolerance: It promotes drought tolerance by inducing stomatal closure in plants, thereby reducing water loss. This effect is particularly beneficial for crops under water-limited conditions .

- Gene Expression Modulation: Quinabactin activates a genome-wide transcriptional response similar to that induced by abscisic acid, influencing various ABA-responsive genes involved in stress adaptation .

- Seed Germination Inhibition: The compound inhibits seed germination, a response consistent with the action of abscisic acid, which is known to prevent germination under unfavorable conditions .

The synthesis of quinabactin typically involves multiple steps, including:

- Formation of the Bicyclic Core: The initial step involves constructing the dihydroquinolinone core through cyclization reactions.

- Sulfonamide Linkage Creation: A sulfonamide group is introduced via electrophilic substitution reactions, which is crucial for its receptor binding properties.

- Purification and Characterization: The final product is purified using chromatographic techniques and characterized through spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity .

Quinabactin has several practical applications:

- Agricultural Biotechnology: It is used as a tool for enhancing drought resistance in crops, potentially reducing crop losses due to water scarcity.

- Research Tool: Quinabactin serves as a valuable compound for studying abscisic acid signaling pathways and plant responses to abiotic stressors .

- Development of Agrochemicals: Its properties are being explored for developing new agrochemicals that can improve plant resilience against environmental challenges .

Studies have demonstrated that quinabactin interacts specifically with several PYL proteins, enhancing their affinity for PP2Cs. This interaction is critical for activating downstream signaling pathways associated with stress responses. Structural analyses using X-ray crystallography have revealed how quinabactin occupies the ligand-binding pocket of PYL proteins and stabilizes the closed conformation necessary for receptor activation .

Quinabactin shares structural similarities with other compounds that target abscisic acid receptors. Here are some notable comparisons:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Quinabactin | Sulfonamide | Agonist for PYL proteins | Forms unique hydrogen bonds with receptor residues |

| Pyrabactin | Aryl sulfonamide | Agonist for PYL proteins | Lacks certain hydrogen bonding interactions present in quinabactin |

| Abscisic Acid | Natural hormone | Binds to PYL proteins | Naturally occurring; regulates numerous physiological processes |

| AM1 (ABA mimic 1) | Sulfonamide | Agonist for PYL proteins | More effective pan-agonist than quinabactin |

Quinabactin's unique binding characteristics and structural features differentiate it from these compounds, particularly in its ability to form specific hydrogen bonds that enhance its biological activity in plants .

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Helander JD, Vaidya AS, Cutler SR. Chemical manipulation of plant water use. Bioorg Med Chem. 2016 Feb 1;24(3):493-500. doi: 10.1016/j.bmc.2015.11.010. Epub 2015 Nov 11. Review. PubMed PMID: 26612713.

3: González-Guzmán M, Rodríguez L, Lorenzo-Orts L, Pons C, Sarrión-Perdigones A, Fernández MA, Peirats-Llobet M, Forment J, Moreno-Alvero M, Cutler SR, Albert A, Granell A, Rodríguez PL. Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist quinabactin, and the capability to enhance plant drought resistance. J Exp Bot. 2014 Aug;65(15):4451-64. doi: 10.1093/jxb/eru219. Epub 2014 May 26. PubMed PMID: 24863435; PubMed Central PMCID: PMC4112642.

4: Okamoto M, Peterson FC, Defries A, Park SY, Endo A, Nambara E, Volkman BF, Cutler SR. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):12132-7. doi: 10.1073/pnas.1305919110. Epub 2013 Jul 1. PubMed PMID: 23818638; PubMed Central PMCID: PMC3718107.